molecular formula C12H18N2O B2647057 4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No. 2189368-26-9

4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine

Cat. No.: B2647057
CAS No.: 2189368-26-9
M. Wt: 206.289
InChI Key: GRVOPONXFPKOJL-UHFFFAOYSA-N
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Description

4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a (1-methylpiperidin-4-yl)oxy moiety at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and enzymatic pathways .

Properties

IUPAC Name

4-methyl-2-(1-methylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-3-6-13-12(9-10)15-11-4-7-14(2)8-5-11/h3,6,9,11H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVOPONXFPKOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine typically involves the reaction of 4-methylpyridine with 1-methylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 4-methylpyridine, followed by the addition of 1-methylpiperidine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Position and Functional Group Variations

2-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridin-4-amine
  • Structure : Pyridine with chlorine at position 2, (1-methylpiperidin-4-yl)oxy at position 6, and an amine at position 3.
  • Key Differences : The chlorine and amine groups alter electronic properties and hydrogen-bonding capacity compared to the methyl group in the target compound.
  • Similarity Score : 0.91 (based on structural alignment) .
5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine
  • Structure : Bromine at position 5 of pyridine instead of a methyl group.
  • Key Differences: Bromine increases molecular weight (271.15 g/mol vs.
4-Methyl-2-(piperidin-1-yl)pyridine
  • Structure : Piperidin-1-yl group (without N-methylation) at position 2.
  • Key Differences : Absence of the oxygen linker and N-methylation reduces steric hindrance and lipophilicity. Synthesized in 70% yield via nucleophilic substitution .

Core Heterocycle Modifications

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structure : Pyrimidine core with methyl at position 4 and piperidin-1-yl at position 4.
Neurotoxic Potential
  • TMMP (1,2,3,6-Tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine): A tetrahydropyridine analog of MPTP, causing striatal dopamine depletion via monoamine oxidase B (MAO-B) oxidation. The fully aromatic pyridine core in the target compound may reduce neurotoxic risk compared to tetrahydropyridines .
Antimicrobial and Antioxidant Activity
  • Thiazole-Pyridine Hybrids : Derivatives like 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-2,3-dihydro-4H-1,2,4-triazole-3-thione exhibit broad antimicrobial activity. The absence of a thiazole ring in the target compound may limit similar efficacy .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine C12H18N2O ~220–250 4-CH3, 2-(1-methylpiperidin-4-yl)oxy Not reported
5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine C11H15BrN2O 271.15 5-Br, 2-(1-methylpiperidin-4-yl)oxy Not reported
4-Methyl-2-(piperidin-1-yl)pyridine C11H16N2 176.26 4-CH3, 2-piperidin-1-yl Not reported
2-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridin-4-amine C11H15ClN3O 256.71 2-Cl, 4-NH2, 6-(1-methylpiperidin-4-yl)oxy Not reported

Key Research Findings

  • Structural Similarity vs.
  • Toxicity Considerations : Aromatic pyridine cores may reduce neurotoxicity risks compared to tetrahydropyridines, which require MAO-B activation .

Biological Activity

4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is C12H16N2OC_{12}H_{16}N_{2}O, with a molecular weight of approximately 204.27 g/mol. Its structure includes a pyridine ring substituted with a methoxy group and a piperidine moiety, which contributes to its biological properties.

The biological activity of 4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine primarily involves its role as a ligand that interacts with various biological targets, including receptors and enzymes. The compound can modulate the activity of these targets, influencing cellular signaling pathways. Specific mechanisms include:

  • Ligand Binding : The compound acts as a ligand for certain receptors, potentially affecting neurotransmitter release and cellular responses.
  • Oxidation and Reduction Reactions : It can undergo oxidation to form pyridine N-oxide derivatives and reduction to yield various substituted pyridine derivatives, which may exhibit distinct biological activities.

Biological Activity

Research has indicated that 4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine exhibits several biological activities:

Antimicrobial Activity

In vitro studies suggest that the compound possesses antibacterial and antifungal properties. The addition of substituents like 4-methylpiperidin-4-ol enhances lipid solubility, increasing absorption rates and efficacy against microbial strains .

Antioxidant Activity

The compound has shown potential as an antioxidant , which could be beneficial in mitigating oxidative stress-related conditions. Structure-activity relationship (SAR) studies indicate that specific modifications to the molecule can enhance its antioxidant capacity .

Comparative Studies

To contextualize the biological activity of 4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(4-Methylpiperidin-1-yl)anilinePiperidine moiety with an aniline structureAnticancer, antibacterial
5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridineFluorinated variant with similar piperidine structureSynthetic cannabinoid activity

Both compounds share structural similarities but differ in their substituents, leading to variations in their biological activities.

Case Studies

Recent studies have investigated the efficacy of 4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine in various therapeutic contexts:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common bacterial strains, demonstrating significant inhibition at low concentrations.
  • Neuropharmacological Applications : Research highlighted its potential role in modulating neurotransmitter systems, suggesting anxiolytic effects similar to those observed in synthetic cannabinoids.
  • Cancer Research : Investigations into its antiproliferative properties have revealed promising results against various cancer cell lines, indicating potential as an anticancer agent .

Q & A

Basic: What are the common synthetic routes for 4-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-methyl-2-hydroxypyridine and 1-methylpiperidin-4-yl derivatives (e.g., mesylates or chlorides). Key steps include:

  • Base selection : Use of NaOH or K2CO3 in polar aprotic solvents like dichloromethane (DCM) to deprotonate the hydroxyl group and activate the nucleophile .
  • Temperature control : Reactions are often conducted at 40–60°C to balance reactivity and byproduct formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures ≥95% purity .
    Optimization focuses on minimizing competing side reactions (e.g., over-alkylation) through stoichiometric adjustments and real-time monitoring via TLC .

Basic: How is the structural integrity of 4-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine validated post-synthesis?

Methodological Answer:
Validation employs:

  • Spectroscopy :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ 2.35 (N-methyl), δ 3.5–4.2 (piperidinyloxy CH2), and δ 8.2 (pyridine H) confirm substitution patterns .
    • IR : C-O-C stretch at ~1100 cm<sup>-1</sup> and pyridine ring vibrations at ~1600 cm<sup>-1</sup> .
  • Mass spectrometry : Molecular ion [M+H]<sup>+</sup> matches theoretical mass (C12H17N2O: 217.28 g/mol) .
  • X-ray crystallography (if crystalline): Confirms spatial arrangement of the piperidinyloxy and pyridine moieties .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and positive controls .
  • SAR studies : Compare activity with analogs (e.g., 2-(piperidin-4-yloxy)pyridine) to identify critical substituents .
  • Meta-analysis : Cross-reference IC50 values from peer-reviewed studies, noting differences in assay conditions (e.g., pH, serum concentration) .
    Example: Discrepancies in kinase inhibition may stem from ATP concentration variations in enzymatic assays .

Advanced: What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to targets (e.g., serotonin receptors) and calculate binding energies .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.1), permeability (Caco-2 > 5 × 10<sup>−6</sup> cm/s), and cytochrome P450 interactions .
  • MD simulations : GROMACS assesses stability in lipid bilayers to predict blood-brain barrier penetration .
    Validation via in vitro assays (e.g., PAMPA for permeability) is critical .

Basic: What safety protocols are recommended for handling 4-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to potential respiratory irritation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under nitrogen at –20°C to prevent degradation .

Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

  • Chiral auxiliaries : Introduce (R)- or (S)-BINOL during piperidinyloxy substitution to control stereochemistry .
  • Asymmetric catalysis : Use Jacobsen’s Mn(III)-salen catalyst for epoxidation of allyl-piperidine intermediates .
  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .
    Characterize enantiopurity via circular dichroism or polarimetry .

Basic: What are the primary applications of this compound in pharmacological research?

Methodological Answer:

  • Receptor modulation : Acts as a scaffold for designing 5-HT3 or α2-adrenergic receptor ligands due to its piperidine-pyridine core .
  • Enzyme inhibition : Screened against PDE4 or MAO-B using fluorometric assays .
  • In vivo models : Administered orally (10–50 mg/kg) in rodent studies to assess anxiolytic or cognitive-enhancing effects .

Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the pyridine ring with pyrimidine to reduce CYP450-mediated oxidation .
  • Deuterium incorporation : Replace methyl hydrogens with deuterium at metabolically labile sites .
  • Prodrug strategies : Esterify the piperidinyloxy group for controlled release .
    Validate stability in liver microsomes (e.g., human S9 fraction) and measure t1/2 via LC-MS .

Basic: How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra; pyridine protons deshield in polar solvents .
  • Dynamic effects : Rotameric states of the piperidinyloxy group cause splitting in <sup>1</sup>H NMR (e.g., δ 3.8–4.2 as multiplets) .
  • Impurity analysis : Use 2D NMR (HSQC, COSY) to distinguish minor peaks from degradation products .

Advanced: What strategies mitigate off-target effects in high-throughput screening of this compound?

Methodological Answer:

  • Counter-screening : Test against unrelated targets (e.g., kinases, GPCRs) to assess selectivity .
  • Cryo-EM : Resolve binding poses to avoid allosteric interactions .
  • Structure-based optimization : Modify the methylpiperidinyl group to reduce affinity for hERG channels .

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